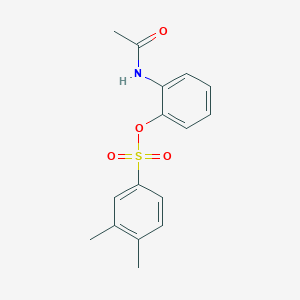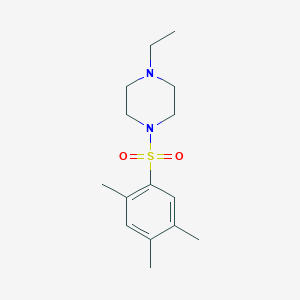
1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a chemical compound that is widely used in scientific research. This compound is also known as TESPP or 1-Ethyl-4-(piperazine-1-sulfonyl)-2,3,6-trimethylbenzene. It is a white crystalline solid that is soluble in water and organic solvents. TESPP is commonly used in biochemical and physiological studies due to its unique properties.
Mécanisme D'action
TESPP acts as a buffer by maintaining a constant pH in biological systems. It is also known to stabilize enzymes and proteins by preventing denaturation. TESPP is believed to act as a competitive inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Biochemical and physiological effects:
TESPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells. TESPP is also known to have anti-inflammatory properties. TESPP has been shown to have a protective effect on the liver against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
TESPP is widely used in laboratory experiments due to its unique properties. It is a good buffer for maintaining a constant pH in biological systems. It is also a good stabilizer for enzymes and proteins. However, TESPP has some limitations. It is not suitable for use in experiments that require a low pH. It can also interfere with certain assays.
Orientations Futures
TESPP has a wide range of potential applications in scientific research. Some future directions for research include the development of new TESPP derivatives with enhanced properties. TESPP can also be used in the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a widely used compound in scientific research. It has a wide range of applications in biochemical and physiological studies. TESPP acts as a buffer and stabilizer for enzymes and proteins. TESPP has various biochemical and physiological effects and has potential applications in the development of new drugs.
Méthodes De Synthèse
TESPP can be synthesized using various methods. One of the most common methods involves the reaction of 1-ethylpiperazine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions and the product is purified by recrystallization.
Applications De Recherche Scientifique
TESPP has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and physiological studies. It is also used as a stabilizer for enzymes and proteins. TESPP is used in the synthesis of various compounds such as sulfonamides and sulfones.
Propriétés
Formule moléculaire |
C15H24N2O2S |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-ethyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-5-16-6-8-17(9-7-16)20(18,19)15-11-13(3)12(2)10-14(15)4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
RDUIENGSCKTSSF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
SMILES canonique |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




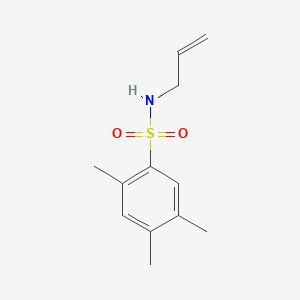
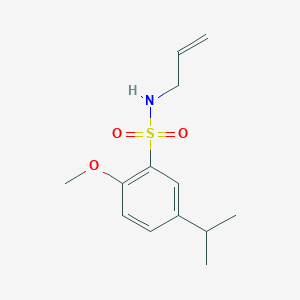

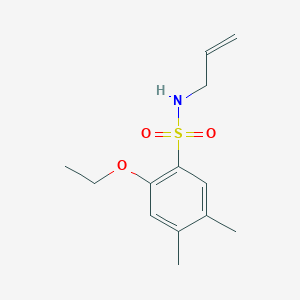
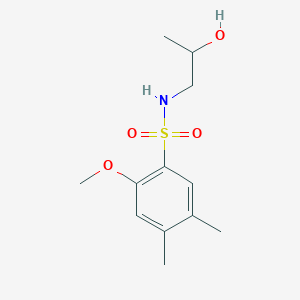


![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
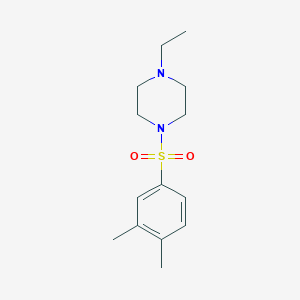
![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
